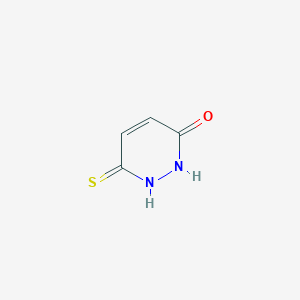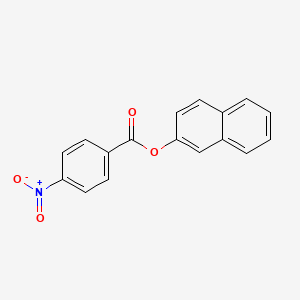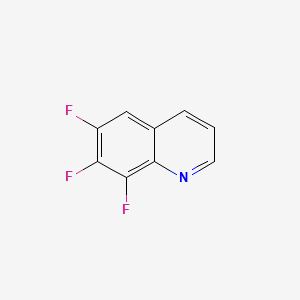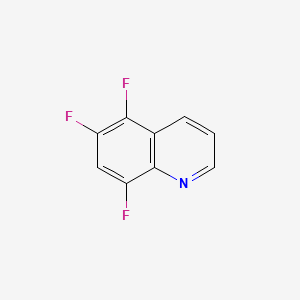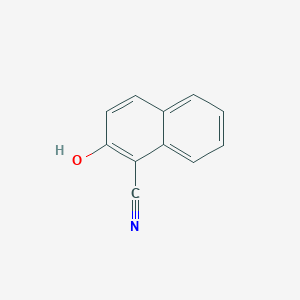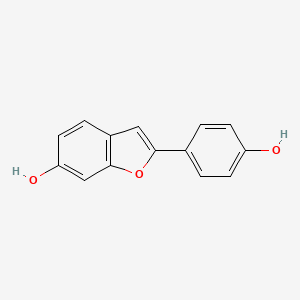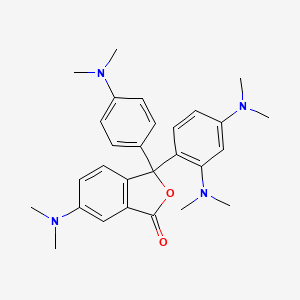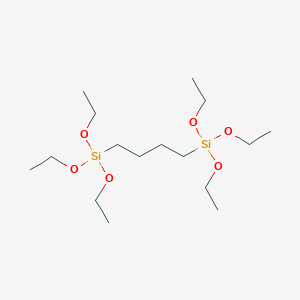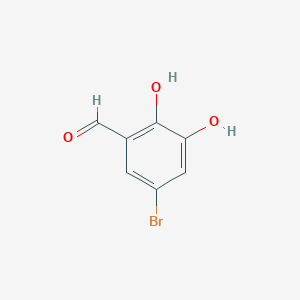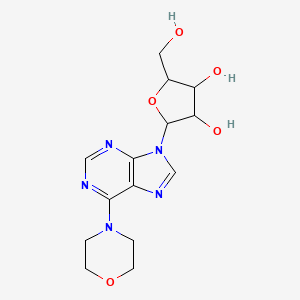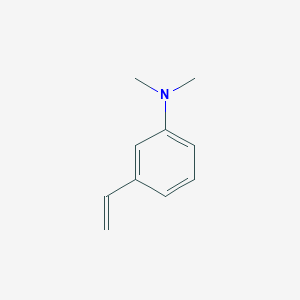
N,N-Dimethyl-3-vinylaniline
Descripción general
Descripción
N,N-Dimethyl-3-vinylaniline is an organic compound with the molecular formula C10H13N. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a vinyl group at the meta position. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-3-vinylaniline can be synthesized through several methods. One common approach involves the alkylation of 3-vinylaniline with dimethyl sulfate or methyl iodide under basic conditions. Another method includes the reduction of 3-nitrostyrene to 3-vinylaniline, followed by N,N-dimethylation using formaldehyde and formic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 3-nitrostyrene to 3-vinylaniline, followed by methylation using dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyl-3-vinylbenzamide.
Reduction: The compound can be reduced to form N,N-dimethyl-3-ethylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products Formed
Oxidation: N,N-dimethyl-3-vinylbenzamide.
Reduction: N,N-dimethyl-3-ethylamine.
Substitution: Products include nitro and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-vinylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-vinylaniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular processes. The vinyl group allows for conjugation with other molecules, enhancing its reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: Lacks the vinyl group, making it less reactive in certain chemical reactions.
3-Vinylaniline: Lacks the dimethyl substitution, affecting its solubility and reactivity.
N,N-Dimethyl-4-vinylaniline: The vinyl group is at the para position, altering its chemical properties and reactivity.
Uniqueness
N,N-Dimethyl-3-vinylaniline is unique due to the presence of both the dimethyl and vinyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Propiedades
IUPAC Name |
3-ethenyl-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-4-9-6-5-7-10(8-9)11(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICSCPLZGPFCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277674 | |
| Record name | 3-ethenyl-n,n-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-11-7 | |
| Record name | NSC3472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethenyl-n,n-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


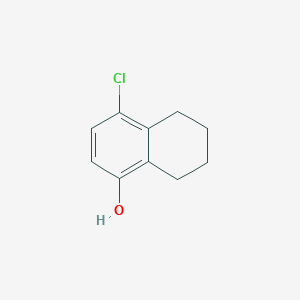
![Silane, [2-(ethenylphenyl)ethyl]trimethoxy-](/img/structure/B3053289.png)
